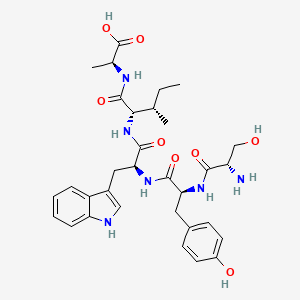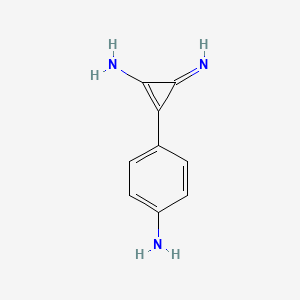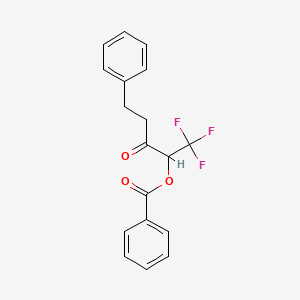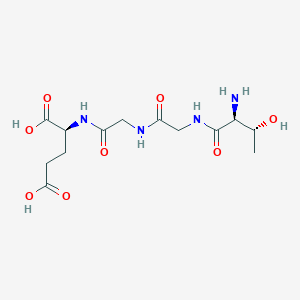![molecular formula C28H22N2O2 B14237166 9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- CAS No. 405270-73-7](/img/structure/B14237166.png)
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- is a derivative of 9,10-anthracenedione, a compound known for its applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This specific derivative is characterized by the presence of phenylmethylamino groups at the 1 and 8 positions on the anthracenedione structure, which imparts unique chemical and physical properties to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- typically involves the reaction of 9,10-anthracenedione with benzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control, reagent addition, and product isolation can enhance the efficiency and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione structure to anthracene derivatives.
Substitution: The phenylmethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced anthracene compounds, and substituted anthracenedione derivatives .
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes, pigments, and as an analytical reagent for metal ion detection
Wirkmechanismus
The mechanism of action of 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), causing oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Bis(phenylamino)-9,10-anthracenedione
- 1,4-Diamino-9,10-anthracenedione
- 1,5-Diamino-9,10-anthracenedione
Comparison
Compared to other similar compounds, 9,10-anthracenedione, 1,8-bis[(phenylmethyl)amino]- exhibits unique properties due to the presence of phenylmethylamino groups. These groups enhance its solubility in organic solvents and its ability to interact with biological molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
405270-73-7 |
|---|---|
Molekularformel |
C28H22N2O2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1,8-bis(benzylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O2/c31-27-21-13-7-15-23(29-17-19-9-3-1-4-10-19)25(21)28(32)26-22(27)14-8-16-24(26)30-18-20-11-5-2-6-12-20/h1-16,29-30H,17-18H2 |
InChI-Schlüssel |
XCQLUEBBVZIWHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)

![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)



![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)

